molecular formula C18H18N4O2S B5546710 4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5546710
M. Wt: 354.4 g/mol
InChI Key: GNJIGZWHWWFBGY-XDHOZWIPSA-N
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Description

Triazole derivatives, including compounds structurally similar to "4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol," are known for their versatile chemical properties and biological activities. These compounds have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science.

Synthesis Analysis

The synthesis of triazole derivatives typically involves multistep reactions, starting from basic precursors like hydrazides and esters. For example, a common approach involves the reaction of 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one with various reagents to obtain substituted triazole derivatives with potential anticancer activity (Bekircan et al., 2008).

Molecular Structure Analysis

Structural analysis of triazole derivatives is often conducted using X-ray crystallography and spectroscopic techniques, revealing detailed information about molecular geometry, bond lengths, and angles. For instance, studies on similar compounds have shown that the triazole ring can exhibit various conformations and interactions, influencing the compound's reactivity and properties (Zhou et al., 2007).

Chemical Reactions and Properties

Triazole derivatives can undergo a wide range of chemical reactions, including alkylation, aminomethylation, and cyclization, to introduce different functional groups or to form complex structures. These reactions expand the utility of triazole compounds in creating more potent and selective agents for various applications (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Modifications on the triazole ring or its substituents can significantly alter these properties, affecting the compound's application and effectiveness (Ding et al., 2008).

Chemical Properties Analysis

The chemical behavior of triazole derivatives is influenced by the presence of functional groups and the overall molecular framework. These compounds exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. Their reactivity with other chemical agents can be explored to develop new therapeutic agents or functional materials (Hanif et al., 2012).

Scientific Research Applications

Synthesis and Anticancer Activities

Derivatives of 1,2,4-triazoles have been synthesized and evaluated for their anticancer activities against a panel of 60 cell lines derived from nine cancer types. These compounds show promise in the development of new anticancer agents due to their selective cytotoxicity against cancer cells (Bekircan et al., 2008).

Antimicrobial Properties

New 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate antimicrobial activities against various test microorganisms. This suggests their potential application in the development of new antimicrobial agents, which is crucial in the fight against resistant bacterial strains (Bektaş et al., 2010).

Molecular Structure Analysis

The crystal structure of derivatives of 1,2,4-triazoles has been investigated, providing insights into their molecular conformations and potential interactions in biological systems. Understanding these structures is key to designing more effective compounds with targeted biological activities (Zhou et al., 2007).

Corrosion Inhibition

Schiff’s base derivatives of triazoles have been identified as effective corrosion inhibitors for mild steel in acidic solutions. Their high inhibition efficiency makes them potential candidates for industrial applications in corrosion protection (Ansari et al., 2014).

Drug Design and Biological Activity

Several studies focus on the modification of 1,2,4-triazole derivatives to investigate their biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. These compounds serve as a basis for the design of new drugs with improved efficacy and safety profiles (Pillai et al., 2019).

properties

IUPAC Name

4-[(E)-(2-ethoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-2-23-16-11-7-6-8-14(16)12-19-22-17(20-21-18(22)25)13-24-15-9-4-3-5-10-15/h3-12H,2,13H2,1H3,(H,21,25)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJIGZWHWWFBGY-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NN2C(=NNC2=S)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

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